molecular formula C10H14N2O2 B2930194 2-Methyl-6-(oxan-4-yloxy)pyrazine CAS No. 2197638-23-4

2-Methyl-6-(oxan-4-yloxy)pyrazine

Cat. No.: B2930194
CAS No.: 2197638-23-4
M. Wt: 194.234
InChI Key: ALTUUJXLHSFKGM-UHFFFAOYSA-N
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Description

2-Methyl-6-(oxan-4-yloxy)pyrazine is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. It is a pyrazine derivative that has been synthesized using various methods, and its unique chemical structure has been studied extensively to understand its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Alkaloids and Antiviral Activity

Research on alkaloids derived from mangrove-derived actinomycete, Jishengella endophytica, revealed a new compound along with several known compounds showing activity against the influenza A virus subtype H1N1. This indicates the potential of pyrazine derivatives in antiviral drug discovery (Wang et al., 2014).

Green Chemistry Synthesis

A study on the green, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines highlights an eco-friendly approach to synthesizing pyrazine derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Al-Matar et al., 2010).

Coordination Chemistry

Investigations into the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions provide insights into the utility of pyrazine derivatives in forming coordination compounds, which have potential applications in catalysis and material science (Budzisz et al., 2004).

Food Chemistry and Flavor Analysis

A study on pyrazine formation pathways in sugar-ammonia model systems elucidates the chemical reactions leading to the formation of various pyrazines, contributing to our understanding of flavor compounds in food chemistry (Shibamoto & Bernhard, 1977).

Hybrid and Bioactive Cocrystals

Research on hybrid and bioactive cocrystals of pyrazinamide with hydroxybenzoic acids explores the structural and spectroscopic characteristics of these compounds, revealing their potential applications in drug formulation and photovoltaic systems for energy conversion (Al-Otaibi et al., 2020).

Corrosion Inhibition

The theoretical evaluation of the corrosion inhibition performance of some pyrazine derivatives on steel demonstrates the application of these compounds in protecting metals from corrosion, which is crucial for industrial applications (Obot & Gasem, 2014).

Properties

IUPAC Name

2-methyl-6-(oxan-4-yloxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-6-11-7-10(12-8)14-9-2-4-13-5-3-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTUUJXLHSFKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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